(4-Chloro-3-methoxypyridin-2-yl)methanol
Overview
Description
(4-Chloro-3-methoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the fourth position, a methoxy group at the third position, and a hydroxymethyl group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methoxypyridin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxypyridine with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding methoxy-substituted pyridine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 4-Chloro-3-methoxypyridine-2-carboxaldehyde or 4-Chloro-3-methoxypyridine-2-carboxylic acid.
Reduction: 4-Methoxy-3-methoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3-methoxypyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methoxypyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets. The hydroxymethyl group can also participate in hydrogen bonding, further affecting its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxy-2-methylpyridine
- 2-Chloro-4-methoxypyridine
- 4-Chloro-3-methoxypyridine
Uniqueness
(4-Chloro-3-methoxypyridin-2-yl)methanol is unique due to the presence of the hydroxymethyl group at the second position of the pyridine ring. This functional group imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis. Additionally, the combination of the chloro and methoxy groups enhances its reactivity and versatility in various chemical reactions.
Biological Activity
(4-Chloro-3-methoxypyridin-2-yl)methanol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological effects, which are critical for its application in drug development and therapeutic interventions.
The chemical formula for this compound is C7H8ClNO2, with a molecular weight of 177.6 g/mol. It features a chloro group at the 4-position and a methoxy group at the 3-position of the pyridine ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This property is particularly valuable in the context of increasing antibiotic resistance.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the pyridine ring or substituents can significantly impact its potency and selectivity. For instance:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased potency against certain targets |
Alteration of the methoxy group | Changes in solubility and bioavailability |
Case Study 1: Antibacterial Efficacy
In a series of experiments, this compound was tested against multiple bacterial strains. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 μM, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies involving human cancer cell lines revealed that this compound induced apoptosis at concentrations ranging from 5 to 15 μM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent .
Toxicological Profile
While exploring its therapeutic potential, it is essential to consider the toxicological aspects of this compound. Reports indicate that it may cause skin irritation and has acute toxicity if ingested . Therefore, further studies are necessary to establish safety profiles before clinical applications.
Properties
IUPAC Name |
(4-chloro-3-methoxypyridin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-3,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRRJUHDGVMYLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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